molecular formula C15H26ClNO2 B12772498 Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride CAS No. 57464-71-8

Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride

Cat. No.: B12772498
CAS No.: 57464-71-8
M. Wt: 287.82 g/mol
InChI Key: YLUQSOLEVPXPIR-UHFFFAOYSA-N
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Description

Propylbutyldopamine hydrochloride is a synthetic compound derived from dopamine, a well-known neurotransmitter. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of both propyl and butyl groups attached to the dopamine structure, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylbutyldopamine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Propylbutyldopamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: The parent compound, which is a major neurotransmitter in the brain.

    Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.

    Epinephrine: A hormone and neurotransmitter closely related to dopamine and norepinephrine.

Uniqueness

Propylbutyldopamine hydrochloride is unique due to the presence of both propyl and butyl groups, which may enhance its lipophilicity and alter its binding affinity to receptors compared to dopamine and its analogs. This structural modification can lead to different pharmacological profiles and potential therapeutic applications .

Properties

CAS No.

57464-71-8

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H

InChI Key

YLUQSOLEVPXPIR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl

Related CAS

71800-28-7 (Parent)

Origin of Product

United States

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